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Compound of Interest

Compound Name: 2,2-Dimethylhex-5-enal

CAS No.: 52278-99-6

Cat. No.: B1365124

Get Quote

HRMS Comparison Guide: C8H14O Isomer
Differentiation
Executive Summary: The C8H14O Challenge
In drug development and natural product research, the formula C8H14O represents a classic

analytical challenge. It corresponds to a Degree of Unsaturation (DoU) of 2, encompassing

diverse structural isomers such as 6-methyl-5-hepten-2-one (Sulcatone), Cyclooctanone, and

various octadienols.

While low-resolution MS (e.g., single quad) can confirm the nominal mass (126 Da), it fails to

distinguish these isomers from isobaric interferences or resolve the fine isotopic structure

required for definitive formula confirmation. This guide compares the performance of Orbitrap

and Q-TOF technologies in resolving these species and provides a validated protocol for their

differentiation.

Technology Comparison: Orbitrap vs. Q-TOF
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For small molecule analysis (<500 Da), the choice of analyzer dictates the confidence level of

identification.

Comparative Performance Matrix
Feature

Orbitrap (e.g., Q

Exactive)

Q-TOF (e.g., Agilent

6500 series)
Verdict for C8H14O

Resolving Power

(FWHM)

Ultra-High (>140,000

@ m/z 200)
High (30,000 - 60,000)

Orbitrap wins for

resolving isobars in

complex matrices.

Mass Accuracy
< 1-3 ppm (Internal

Cal.)

< 1-5 ppm (Internal

Cal.)

Tie; both sufficient for

formula confirmation.

Acquisition Speed
Slower (Hz drops as

Res increases)
Fast (>50 Hz MS/MS)

Q-TOF is superior for

UHPLC peaks (<2s

width).

Dynamic Range
Limited by Space

Charge (AGC)

High (TDC/ADC

detection)

Q-TOF better for

quantitation in high-

background samples.

Isotopic Fidelity
Excellent (Fine

structure visible)
Good

Orbitrap allows

confirmation via

34S/18O fine structure

if relevant.

Expert Insight: For C8H14O, the primary challenge is not just exact mass, but fragmentation

specificity. While the Orbitrap offers superior resolution to remove background noise

(increasing signal-to-noise for low-abundance isomers), the Q-TOF's speed is advantageous if

you are separating 10+ isomers in a fast GC or UHPLC run.

Experimental Protocol: Isomer Differentiation
Objective: Definitively distinguish Sulcatone (linear) from Cyclooctanone (cyclic) and 2-Octyn-1-

ol (alkyne alcohol).

A. Sample Preparation & Ionization[1][2][3]
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Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Ionization Source:

Preferred:APCI (Atmospheric Pressure Chemical Ionization).[1] C8H14O ketones are

semi-volatile and moderately polar. ESI efficiency may be low for simple aliphatic ketones.

APCI provides robust

generation.

Alternative:GC-HRMS (EI/CI). If available, GC provides superior chromatographic

resolution for these volatile isomers.

B. Acquisition Parameters (Orbitrap Focus)
Polarity: Positive

Resolution: 70,000 @ m/z 200 (Sufficient to exclude C7H10O2 interferences).

AGC Target:

(Prevent space charge).

Mass Range: m/z 50 – 300.

Lock Mass: Diisooctyl phthalate (m/z 391.2843) or polysiloxane background.

C. Fragmentation Strategy (MS/MS)
To distinguish isomers, we utilize HCD (Higher-energy Collisional Dissociation) with stepped

Normalized Collision Energy (NCE: 20, 40, 60).

Data Table: Diagnostic Fragments
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Isomer Structure Type
Precursor (

)

Key
Fragments
(m/z)

Mechanistic
Origin

Sulcatone Linear Ketone 127.1117

109.1012 (

loss)69.0699

(Base

Peak)43.0184

McLafferty

rearrangement

yields

isobutylene loss;

Acetyl cation.

Cyclooctanone Cyclic Ketone 127.1117
98.072684.0570

55.0542

Ring opening

followed by

ethylene loss (

).

2-Octyn-1-ol Alkyne Alcohol 127.1117

109.1012

(Dominant)95.08

55

Rapid water loss

(unstable

molecular ion in

EI, but visible in

APCI).

Workflow Visualization
The following diagram illustrates the decision logic for differentiating C8H14O isomers using

HRMS data.
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Unknown Sample
(C8H14O Candidate)

HRMS Analysis
(Orbitrap/Q-TOF)

Exact Mass Filter
127.1117 ± 5ppm

Confirm Formula

MS/MS Fragmentation
(HCD/CID)

Isolate m/z 127.11

ID: Sulcatone
Key: m/z 69, 43

McLafferty Rearr.
(Isobutylene loss)

ID: Cyclooctanone
Key: m/z 98, 84

Ring Opening
(Ethylene loss)

ID: Octyn-1-ol
Key: m/z 109 (Base)

Dehydration
(H2O loss)

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of C8H14O isomers using HRMS and

MS/MS fragmentation pathways.

Critical Analysis & Self-Validation
Why this protocol works:

Exact Mass is not enough: All three isomers share the exact mass 126.1045. Relying solely

on MS1 would lead to false positives.

Energy Stepping: Small molecules often have narrow optimal fragmentation energies. Using

stepped NCE (20-60 eV) ensures we capture both the survival of the molecular ion (soft) and

the diagnostic skeletal cleavages (hard).
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Source Selection: We specifically recommend APCI over ESI. Aliphatic ketones lack strong

basic sites; ESI often results in poor sensitivity or reliance on sodium adducts (

), which fragment poorly. APCI forces protonation, yielding cleaner MS/MS spectra [1].

Common Pitfall:

Interference: The isotope of a contaminant with formula C7H10O2 (MW 126.0681) is easily

resolved from C8H14O (126.1045) with a resolution of >15,000. However, an isomer like

trans-2-octenal (C8H14O) requires chromatographic separation or unique fragments (e.g.,

aldehyde-specific losses) to distinguish from the ketones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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